Mhlwaak

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mhlwaak is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent radical scavenging capabilities, effectively shielding zebrafish larvae against hydrogen peroxide-induced oxidative damage .

Preparation Methods

Mhlwaak is synthesized through the hydrolysis of C-phycocyanin using pancreatin. The hydrolysis process involves enzymatic digestion, which breaks down the protein into smaller peptide fragments, including this compound . The industrial production of this compound follows similar enzymatic hydrolysis methods, ensuring the peptide’s purity and activity.

Chemical Reactions Analysis

Mhlwaak undergoes various chemical reactions, primarily focusing on its antioxidant properties. It participates in radical scavenging reactions, where it neutralizes free radicals such as DPPH and ABTS radicals . These reactions typically occur under mild conditions, with this compound acting as a reducing agent to donate electrons and stabilize the radicals. The major products formed from these reactions are the reduced forms of the radicals, which are less reactive and harmful.

Scientific Research Applications

Mhlwaak has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model antioxidant peptide to study radical scavenging mechanisms and develop new antioxidant compounds . In biology, this compound is employed in studies involving oxidative stress and its effects on cellular processes. It has shown potential in protecting cells and organisms from oxidative damage, making it a valuable tool in biomedical research . In medicine, this compound’s antioxidant properties are explored for therapeutic applications, such as preventing and treating diseases associated with oxidative stress . Additionally, this compound is utilized in the food and cosmetic industries as a natural antioxidant additive to enhance product stability and shelf life .

Mechanism of Action

Mhlwaak exerts its effects through its potent antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing their reactivity and preventing oxidative damage . The molecular targets of this compound include reactive oxygen species and other free radicals. It also activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase . This pathway plays a crucial role in cellular defense against oxidative stress and helps maintain redox homeostasis.

Comparison with Similar Compounds

Mhlwaak is unique compared to other antioxidant peptides due to its specific amino acid sequence and high radical scavenging ability. Similar compounds include MAQAAEYYR and MDYYFEER, which are also derived from the pancreatin hydrolysate of C-phycocyanin . While these peptides share similar antioxidant properties, this compound stands out for its higher efficacy in protecting zebrafish larvae from hydrogen peroxide-induced oxidative damage . The distinct amino acid composition and sequence of this compound contribute to its superior antioxidant activity and make it a valuable compound for research and industrial applications.

Properties

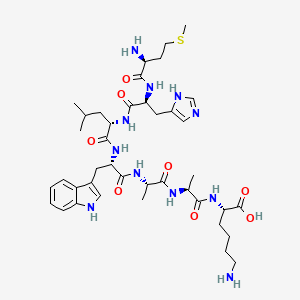

Molecular Formula |

C40H61N11O8S |

|---|---|

Molecular Weight |

856.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H61N11O8S/c1-22(2)16-31(50-39(57)33(18-26-20-43-21-45-26)49-36(54)28(42)13-15-60-5)38(56)51-32(17-25-19-44-29-11-7-6-10-27(25)29)37(55)47-23(3)34(52)46-24(4)35(53)48-30(40(58)59)12-8-9-14-41/h6-7,10-11,19-24,28,30-33,44H,8-9,12-18,41-42H2,1-5H3,(H,43,45)(H,46,52)(H,47,55)(H,48,53)(H,49,54)(H,50,57)(H,51,56)(H,58,59)/t23-,24-,28-,30-,31-,32-,33-/m0/s1 |

InChI Key |

BQQPSRJQYNJXKE-CUOGVALMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)